![molecular formula C18H14N4O4 B12559130 4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine CAS No. 190333-63-2](/img/structure/B12559130.png)
4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core substituted with a 2,4-dinitrophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine typically involves the reaction of 4-methyl-2,2’-bipyridine with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate or sodium hydroxide in dichloromethane or toluene.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: Conversion of nitro groups to amines.
Oxidation: Conversion of methyl group to carboxylic acid.
Aplicaciones Científicas De Investigación
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine exerts its effects involves its interaction with molecular targets through its bipyridine core and dinitrophenyl group. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in redox reactions. The dinitrophenyl group can undergo nucleophilic substitution, allowing the compound to act as a reactive intermediate in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
4,4’-Bipyridine: A common ligand in coordination chemistry.
2,2’-Bipyridine: Another widely used ligand with similar coordination properties.
Uniqueness
4-[(2,4-Dinitrophenyl)methyl]-4’-methyl-2,2’-bipyridine is unique due to the combination of the bipyridine core and the dinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
190333-63-2 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-[4-[(2,4-dinitrophenyl)methyl]pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H14N4O4/c1-12-4-6-19-16(8-12)17-10-13(5-7-20-17)9-14-2-3-15(21(23)24)11-18(14)22(25)26/h2-8,10-11H,9H2,1H3 |
Clave InChI |
ILMZAKBUHXTYNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
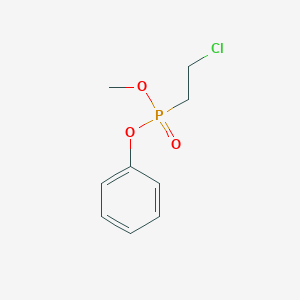
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
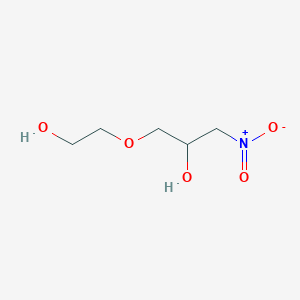
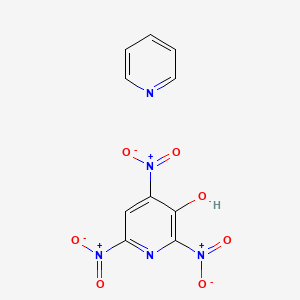
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
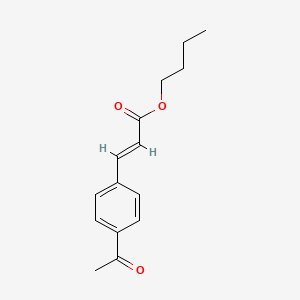
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
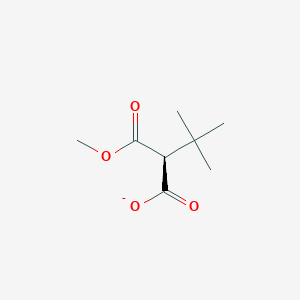
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
